molecular formula C16H26N4O3 B14945463 N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B14945463
M. Wt: 322.40 g/mol
InChI Key: OOYGSOVCRQXCQX-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a cycloheptyl group, a pyrazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions. The cycloheptyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the butanamide chain via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets in biological systems. The nitro group and pyrazole ring are likely to play key roles in its activity, potentially interacting with enzymes or receptors. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of the cycloheptyl group and the butanamide chain, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

N-cycloheptyl-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C16H26N4O3/c1-12-16(20(22)23)13(2)19(18-12)11-7-10-15(21)17-14-8-5-3-4-6-9-14/h14H,3-11H2,1-2H3,(H,17,21)

InChI Key

OOYGSOVCRQXCQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2CCCCCC2)C)[N+](=O)[O-]

Origin of Product

United States

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